AE-92686
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Overview
Description
AE-92686, also known by its IUPAC name (1,2,4)Triazolo(1,5-a)pyridine, 5,8-dimethyl-2-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)-, is a chemical compound with the molecular formula C20H21N5 and a molecular weight of 331.42. This compound is known for its solubility in dimethyl sulfoxide and is used in various scientific research applications.
Preparation Methods
The synthesis of AE-92686 involves multiple steps, starting with the preparation of the triazolopyridine core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
AE-92686 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AE-92686 is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of AE-92686 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
AE-92686 can be compared with other similar compounds, such as:
(1,2,4)Triazolo(1,5-a)pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: These compounds contain an imidazole ring and may exhibit similar reactivity and applications.
This compound is unique due to its specific substituents and the resulting properties, making it valuable for certain research and industrial applications.
Properties
CAS No. |
1201689-10-2 |
---|---|
Molecular Formula |
C20H21N5 |
Molecular Weight |
331.42 |
IUPAC Name |
(1,2,4)Triazolo(1,5-a)pyridine, 5,8-dimethyl-2-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)- |
InChI |
1S/C20H21N5/c1-14-9-10-15(2)25-20(14)22-18(23-25)11-12-19-21-17(13-24(19)3)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
AZOOBRKWMCUHJL-UHFFFAOYSA-N |
SMILES |
Cc1ccc(C)n2nc(CCc3nc(cn3C)c4ccccc4)nc12 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AE-92686, AE92686, AE 92686 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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